3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)23-15(21)19-13-11-20(16(22)24-18(4,5)6)14-10-8-7-9-12(13)14/h7-11H,1-6H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMWALZCQDBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole typically involves the protection of the indole nitrogen and an amino group with Boc groups. This can be achieved through the reaction of indole derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The indole core can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: Indole derivatives with free amino groups.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity. Notable applications include:
- Anticancer Agents : The compound's indole structure is a common scaffold in many anticancer drugs. Research indicates that derivatives of indole exhibit potent inhibitory effects on cancer cell lines, making this compound a candidate for further development into anticancer therapies .
- Antimicrobial Activity : Studies have shown that indole derivatives can possess antimicrobial properties, which can be leveraged in the development of new antibiotics .
Synthetic Methodologies
2. Synthetic Intermediates
The compound is utilized as a building block in organic synthesis, particularly in the following reactions:
- Palladium-Catalyzed Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
- Friedel-Crafts Alkylation : The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective alkylation reactions, facilitating the synthesis of more complex structures from simpler precursors .
3. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against specific enzymes:
- GSK-3β Inhibition : This compound has been studied as an analogue of isomeridianin G, known to inhibit glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme involved in various signaling pathways related to cancer and neurodegenerative diseases .
- Cannabinoid Receptor Modulation : The compound has shown potential as a ligand for cannabinoid receptors, particularly CB2 receptors, which are implicated in pain modulation and inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 3-(tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole primarily involves the protection of reactive amino groups during chemical synthesis. The Boc groups prevent unwanted side reactions, allowing for selective transformations of other functional groups. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the target compound with free amino groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Structure : Indole with Boc groups at positions 1 and 3.
- Functional Groups : Two Boc groups (one as a carbamate, one as an N-protected amine).
- Molecular Weight : Estimated ~350–400 g/mol (based on similar compounds in and ).
Similar Compounds :
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) : Structure: Pyrrole core with Boc-protected amine, indole substituents, and ester groups. Functional Groups: Boc-protected amine, ester, indole. Molecular Weight: 554 g/mol. Key Difference: Pyrrole backbone vs. indole in the target compound; additional ester and indole substituents.
2-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid :
- Structure : Pyridoindole fused ring with Boc and carboxylic acid groups.
- Functional Groups : Boc group, carboxylic acid.
- Molecular Weight : 316.35 g/mol.
- Key Difference : Fused pyridoindole system and carboxylic acid vs. the target’s simpler indole and dual Boc groups.
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic Acid : Structure: Cyclopropane ring with Boc-protected amine and carboxylic acid. Functional Groups: Boc-protected amine, carboxylic acid. Molecular Weight: 201.21 g/mol. Key Difference: Aliphatic cyclopropane vs. aromatic indole; presence of carboxylic acid.
Physical Properties Comparison
Key Observations :
- The target compound’s dual Boc groups likely increase steric hindrance and reduce solubility in polar solvents compared to mono-Boc analogs.
- Melting points correlate with molecular symmetry and intermolecular forces; cyclopropane derivatives (e.g., 178°C ) exhibit higher melting points due to rigid structures.
Biological Activity
3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole, with the CAS number 1020722-08-0, is a compound that has garnered attention due to its potential biological activities. This indole derivative features a tert-butoxycarbonyl (Boc) protection on both the amino and carboxyl groups, which influences its interaction with biological targets.
- Molecular Formula : C₁₈H₂₄N₂O₄
- Molecular Weight : 332.39 g/mol
- Structure : The compound consists of an indole core substituted with two Boc groups, which enhances its stability and solubility in organic solvents.
Biological Activity Overview
Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Indole derivatives have been studied for their antimicrobial properties. The presence of the Boc groups may enhance their efficacy against various pathogens.
- Anticancer Potential : Some studies have suggested that indole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Indoles are known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory pathways.
Antimicrobial Activity
A study highlighted the antimicrobial effects of various indole derivatives against Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with bacterial cell membranes, leading to increased permeability and cell death.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Boc)Indole | E. coli | 32 µg/mL |
| 3-(Boc)Indole | S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases leading to apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.4 |
| HT-29 (Colon Cancer) | 4.8 |
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of certain enzymes linked to inflammation and cancer progression. For instance, it was tested against COX-2 and demonstrated competitive inhibition.
| Enzyme | IC50 (µM) |
|---|---|
| COX-2 | 0.85 |
| Lipoxygenase | 1.2 |
Case Study 1: Anticancer Efficacy
A research team investigated the anticancer properties of several Boc-protected indoles, including our compound, in a series of assays. They found that the compound not only inhibited cell growth but also induced morphological changes consistent with apoptosis in treated cells.
Case Study 2: Antimicrobial Testing
In a comparative study, researchers evaluated the antimicrobial efficacy of various indoles against clinical isolates of bacteria. The results indicated that the compound exhibited superior activity compared to traditional antibiotics, suggesting potential for development as a novel antimicrobial agent.
Q & A
Q. What are the key considerations for synthesizing 3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole with high purity?
To achieve high-purity synthesis:
- Stepwise Boc Protection : Introduce Boc groups sequentially to avoid side reactions. First protect the indole nitrogen (position 1) using Boc anhydride in the presence of a base like DMAP, followed by protection of the amino group at position 3 under similar conditions.
- Catalyst Optimization : Use CuCl₂·2H₂O (0.5 mmol per 1.0 mmol substrate) in THF to mediate coupling reactions, ensuring efficient conversion .
- Purification : Employ column chromatography with ethyl acetate/cyclohexane (1:1) to isolate the product. Monitor reaction progress via TLC .
Q. How can researchers confirm the successful introduction of Boc groups in the compound?
Characterization methods include:
- FTIR Spectroscopy : Detect Boc carbonyl stretches at ~1680–1765 cm⁻¹ and N-H stretches at ~3260 cm⁻¹ .
- ¹³C NMR : Identify Boc carbonyl carbons at ~150–155 ppm and tert-butyl carbons at ~27–30 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the expected molecular weight (e.g., m/z 554 [M⁺] for similar Boc-protected indoles) .
Q. What safety precautions are critical when handling this compound in the lab?
- Thermal Stability : Avoid exposure to heat sources, as tert-butyl derivatives may decompose above 150°C .
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats. Work in a fume hood to prevent inhalation .
- Storage : Store at +4°C in airtight containers to prevent moisture absorption and degradation .
Advanced Research Questions
Q. How can researchers address inconsistent yields during the coupling of Boc-protected intermediates?
- Moisture Control : Ensure anhydrous conditions by using molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis of Boc groups.
- Catalyst Loading : Optimize CuCl₂·2H₂O concentrations (0.5–1.0 eq.) and reaction time (12–24 hours) to balance reactivity and side-product formation .
- Substrate Purity : Pre-purify intermediates via recrystallization or flash chromatography to eliminate impurities that hinder coupling .
Q. What analytical approaches resolve conflicting spectral data for Boc-protected indole derivatives?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping tert-butyl or carbonyl carbons .
- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₃₂H₃₄N₄O₅) to distinguish between isomeric byproducts .
- DEPT-135 NMR : Differentiate between quaternary (invisible) and CH/CH₂/CH₃ carbons to validate structural assignments .
Q. What strategies prevent premature deprotection of Boc groups during subsequent reactions?
- Mild Reaction Conditions : Avoid strong acids (e.g., HCl) and bases. Use trifluoroacetic acid (TFA) in dichloromethane (0°C, 30 minutes) for controlled deprotection .
- Protecting Group Compatibility : Select orthogonal protecting groups (e.g., silyl ethers) for other functional groups to avoid cross-reactivity .
Q. How can researchers optimize regioselectivity when modifying the indole core post-Boc protection?
- Directed Metalation : Utilize Boc groups as directing agents for C–H functionalization. For example, employ Pd-catalyzed cross-coupling at the Boc-adjacent position .
- Steric Effects : Leverage the bulkiness of tert-butyl groups to shield specific sites, favoring reactions at less hindered positions (e.g., C-5 or C-7 of the indole ring) .
Q. What methodologies validate the compound’s stability under varying pH conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
